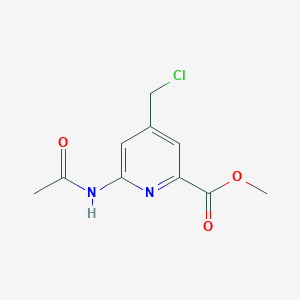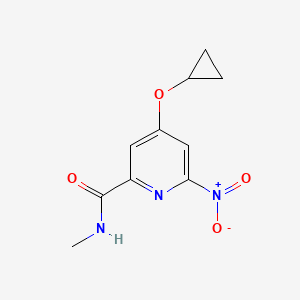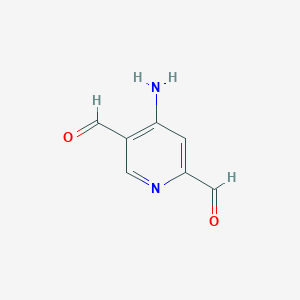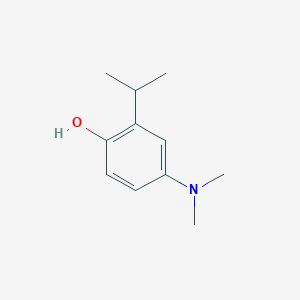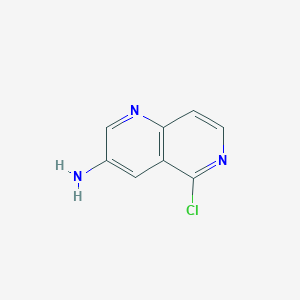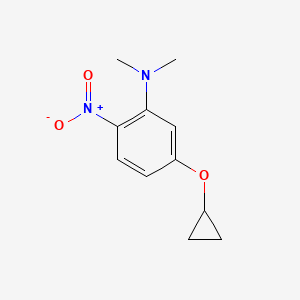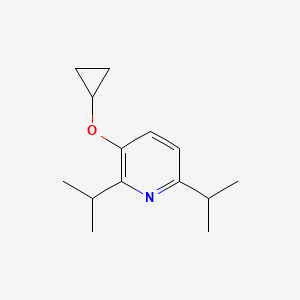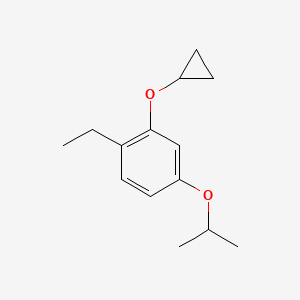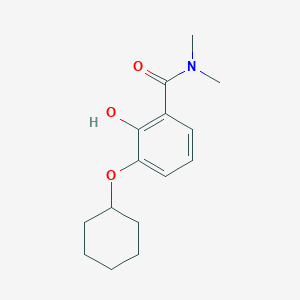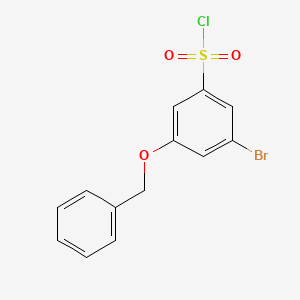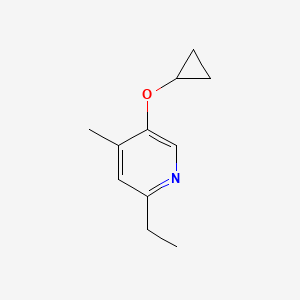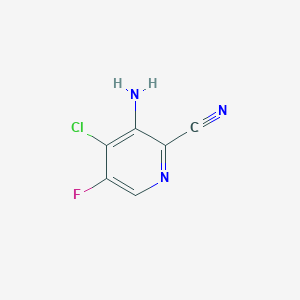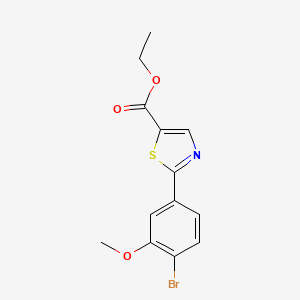
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxamide
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid methyl ester
Uniqueness
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This compound’s specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12BrNO3S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-3-methoxyphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-3-18-13(16)11-7-15-12(19-11)8-4-5-9(14)10(6-8)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
KLPYNMIFXBEPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


